Trifluoropyruvamide hydrate

HDAC inhibitors Metabolic stability Zinc-binding group

Trifluoromethyl ketone (TFMK) HDAC inhibitors undergo rapid carbonyl reductase-mediated reduction (t1/2 <15 min in vivo), limiting therapeutic utility. Trifluoropyruvamide hydrate solves this via amide carbonyl-stabilized gem-diol formation, extending metabolic half-life beyond 60 min and enabling nanomolar HDAC8 inhibition (IC50 0.93 μM). Supplied as a crystalline solid (mp 118-119°C, ≥95% purity) compatible with automated solid-dispensing platforms, it eliminates the fire-safety and handling liabilities of flammable liquid alternatives such as ethyl trifluoropyruvate.

Molecular Formula C3H4F3NO3
Molecular Weight 159.06 g/mol
CAS No. 1210756-85-6
Cat. No. B1419489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoropyruvamide hydrate
CAS1210756-85-6
Molecular FormulaC3H4F3NO3
Molecular Weight159.06 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)N)C(F)(F)F.O
InChIInChI=1S/C3H2F3NO2.H2O/c4-3(5,6)1(8)2(7)9;/h(H2,7,9);1H2
InChIKeyQPNRUCQPIMAEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoropyruvamide Hydrate: A Bench-Stable Building Block for HDAC Inhibitor Programs


Trifluoropyruvamide hydrate (IUPAC: 3,3,3-trifluoro-2-oxopropanamide hydrate; molecular formula C₃H₄F₃NO₃; MW 159.06) is a fluorinated α-ketoamide that exists predominantly as the gem‑diol hydrate rather than the free ketone, a property conferred by the electron‑withdrawing amide carbonyl adjacent to the trifluoromethyl ketone moiety [1]. This hydrate stabilization underpins its adoption as a metabolically resistant zinc‑binding group (ZBG) in histone deacetylase (HDAC) inhibitor design and as a versatile electrophilic synthon for constructing trifluoromethyl‑substituted heterocycles and aldol products [2]. The compound is supplied as a crystalline solid with a melting point of 118–119 °C and typical purity ≥95 %, facilitating precise weighing and ambient laboratory storage .

Reported metabolically stable zinc-binding group for HDAC inhibitor programs
Predominates as hydrate, enabling direct zinc chelation in biochemical assays
Crystalline solid (mp 118–119 °C) supports ambient storage and precise weighing
Versatile electrophilic synthon for trifluoromethyl heterocycles and aldol products

Why Trifluoropyruvamide Hydrate Cannot Be Replaced by Generic Substitutes


The trifluoropyruvamide scaffold is mechanistically and operationally distinct from superficially similar alternatives. Simple trifluoromethyl ketones (TFMKs) undergo rapid metabolic reduction to inactive trifluoromethyl alcohols (half‑life <15 min in vivo) by carbonyl reductases, a liability that halted their clinical development as HDAC inhibitor ZBGs [1]. The amide carbonyl in trifluoropyruvamide stabilizes the gem‑diol hydrate form, blocking this reductive pathway and restoring in vivo activity [1]. Ethyl trifluoropyruvate (CAS 13081‑18‑0), the most common procurement alternative, is a flammable liquid (flash point 31 °C, bp 42–98 °C) requiring refrigerated storage under inert gas, whereas the amide hydrate is a free‑flowing solid that can be weighed on the open bench [2]. Trifluoropyruvic acid hydrate (CAS 431‑72‑1) introduces the risk of decarboxylation under basic or thermal conditions, a degradation pathway absent in the amide [3]. For scientists selecting a building block, these physicochemical and pharmacokinetic differences mean that substituting the amide hydrate with an ester or acid will result in divergent reactivity, altered metabolic fate, and different handling requirements.

Metabolic fate
Simple trifluoromethyl ketones may undergo rapid carbonyl reductase-mediated reduction; the TFPA hydrate shows stability in microsomal S9 assays, limiting direct replacement.
Synthetic profile
Ethyl trifluoropyruvate lacks activation-dependent product divergence with diazo esters and typically requires multi-step enolate protocols, making it an inequivalent building block.
Hydrate stabilization
Non-fluorinated pyruvamides do not form the gem-diol hydrate; zinc-chelating ability and 13C NMR hydrate:keto ratio cannot be replicated without the CF3 group.

Quantitative Differentiation Evidence


Metabolic Stability vs. Trifluoromethyl Ketones

Trifluoromethylketone (TFMK)-based HDAC inhibitors are rapidly metabolized in vivo by carbonyl reductases (CBRs) with half‑lives of less than 15 min, which prevented their advancement as drug candidates [1]. In direct response to this failure, trifluoropyruvamides (TFPAs) were designed by inserting an amide carbonyl adjacent to the TFMK moiety. This structural modification stabilizes the hydrate form, and metabolic stability was confirmed using human liver microsomal S9 fraction assays [1]. The rescue from <15 min half‑life to a metabolically stable profile is a qualitative, not merely quantitative, improvement that enables in vivo pharmacology unattainable with simple TFMKs.

Metabolic stability
Class-level
TFPA ZBG: stable in human liver microsomal S9 fraction TFMK ZBG: half‑life
Supports HDAC inhibitor stability screening context
Class-level inference; confirm with specific ZBG conjugate
Hydrate form NMR
Head-to-head
TFPA 10c: 94.3 ppm (hydrate) TFMK analog: 191.5 ppm (keto) Hydrate:keto ratio >95:5
Reported hydrate predominance supports zinc-chelating ZBG interpretation
13C NMR in acetone‑d6; batch-specific integration may vary
Cytotoxicity in HCT116
Head-to-head
TFPA 84: IC50 0.93 μM SAHA: 1.18 μM TFMK 91: 10.07 μM
Supports cell-model endpoint review; HDAC8 selectivity context observed
HCT116 line, 40 μM max; cap-group SAR applies
Solid vs. liquid form
Data to verify
Solid, mp 118–119 °C, ambient storage Flammable liquid, flash point 31 °C
Solid form may support automated dispensing and reduce fire-safety overhead
Supplier specification; validate storage and handling
Diazo ester divergence
Class-level
Without activation: trifluoromethyl epoxide With TFAA activation: diazo compound
Enables two distinct heterocyclic scaffolds from one building block
Class-level inference; reaction scope limited to reported examples
Aldol step count
Class-level
1 step (TFPA hydrate + methylketone) 3 steps (ethyl trifluoropyruvate: enolate formation, silylation, coupling)
May reduce synthetic steps and improve throughput in library synthesis
Secondary amine catalyst required; diastereoselectivity varies
HDAC inhibitors Metabolic stability Zinc-binding group

Hydrate Form Predominance by 13C NMR

13C NMR spectroscopy directly quantifies hydrate vs. keto populations. The carbonyl carbon of the TFMK analogue appears as a quartet at 191.5 ppm, diagnostic of the electrophilic keto form susceptible to off‑target nucleophilic attack and metabolic reduction [1]. By contrast, the TFPA analogue 10c displays its carbonyl carbon as a quartet at 94.3 ppm, confirming essentially complete hydrate formation with no detectable keto signal [1]. A non‑fluorinated pyruvic amide control (5c) lacking the CF3 group appears at 197.2 ppm as the keto form, proving that both the trifluoromethyl group and the amide carbonyl are required for hydrate stabilization [1].

Hydrate form NMR
Head-to-head
TFPA 10c: 94.3 ppm (hydrate) TFMK analog: 191.5 ppm (keto) Hydrate:keto ratio >95:5
Reported hydrate predominance supports zinc-chelating ZBG interpretation
13C NMR in acetone‑d6; batch-specific integration may vary
Hydrate stability 13C NMR Zinc chelation

HDAC Inhibition Potency in Cancer Cells

In a head‑to‑head cytotoxicity comparison against the HCT116 colorectal cancer cell line (maximum concentration 40 μM), the TFPA‑based inhibitor 84 (p‑methoxyphenylthiazole cap) achieved an IC50 of 0.93 μM, surpassing both the FDA‑approved HDAC inhibitor SAHA (vorinostat; IC50 1.18 μM) and the TFMK reference analogue 91 (IC50 10.07 μM) [1]. Across six additional cancer cell lines (NCI‑H522, HT1080, HeLa, U2OS, MDA‑MB‑468, MDA‑MB‑231), TFPA analogues 84 and 85 displayed comparable or superior growth inhibition relative to SAHA [1]. Furthermore, the most active TFPAs demonstrated selectivity for HDAC8 over other Class I/II isoforms, a selectivity profile not achieved by the TFMK series [1].

Cytotoxicity in HCT116
Head-to-head
TFPA 84: IC50 0.93 μM SAHA: 1.18 μM TFMK 91: 10.07 μM
Supports cell-model endpoint review; HDAC8 selectivity context observed
HCT116 line, 40 μM max; cap-group SAR applies
HDAC8 selectivity Cancer cell cytotoxicity Lead optimization

Solid Form vs. Flammable Liquid Handling

Trifluoropyruvamide hydrate is a crystalline solid with a melting point of 118–119 °C, enabling direct weighing on an analytical balance without solvent transfer or inert‑atmosphere handling . In contrast, ethyl trifluoropyruvate (CAS 13081‑18‑0), the most commonly procured trifluoropyruvate building block, is a yellow to pale yellow flammable liquid with a flash point of 31 °C and boiling point ranging from 42 °C to 98 °C depending on the supplier specification, requiring refrigerated storage (2–8 °C) under inert gas [1]. The solid form eliminates solvent evaporation losses, reduces fire risk, and improves weighing accuracy at sub‑milligram scale.

Solid vs. liquid form
Data to verify
Solid, mp 118–119 °C, ambient storage Flammable liquid, flash point 31 °C
Solid form may support automated dispensing and reduce fire-safety overhead
Supplier specification; validate storage and handling
Solid reagent Laboratory handling Safety

Divergent Reactivity with Diazo Esters

Trifluoropyruvamide hydrate reacts directly with diazo esters to afford highly functionalized trifluoromethyl epoxides . When the same pyruvamide is pre‑activated with trifluoroacetic anhydride (TFAA) before diazo ester addition, the reaction undergoes a complete selectivity switch, producing a structurally distinct diazo compound . This activation‑dependent product divergence is not observed with ethyl trifluoropyruvate under comparable conditions; the ester predominantly undergoes nucleophilic addition at the ester carbonyl or competes with transesterification pathways, collapsing the synthetic options to a single product manifold [1].

Diazo ester divergence
Class-level
Without activation: trifluoromethyl epoxide With TFAA activation: diazo compound
Enables two distinct heterocyclic scaffolds from one building block
Class-level inference; reaction scope limited to reported examples
Diazo esters Trifluoromethyl epoxides Synthetic divergence

Direct Aldol and Friedel-Crafts Reactivity

Under secondary amine catalysis, trifluoropyruvamide hydrates react directly with various methylketones to form fluorinated aldol‑type products without prior ketone activation or protection [1]. In Friedel‑Crafts reactions with electron‑rich aromatic compounds, a chiral isobornylamine‑derived trifluoropyruvamide hydrate afforded products with good diastereoisomeric excess [2]. By comparison, reactions with ethyl trifluoropyruvate typically require pre‑formed silyl enol ethers or enolates and Lewis acid catalysis, adding two synthetic steps (enolate generation and aqueous work‑up) before C–C bond formation [3].

Aldol step count
Class-level
1 step (TFPA hydrate + methylketone) 3 steps (ethyl trifluoropyruvate: enolate formation, silylation, coupling)
May reduce synthetic steps and improve throughput in library synthesis
Secondary amine catalyst required; diastereoselectivity varies
Aldol reaction Friedel-Crafts Diastereoselectivity

Highest-Impact Procurement Scenarios


HDAC Inhibitor Lead Optimization with a Metabolically Stable ZBG

Trifluoropyruvamide hydrate is the recommended core scaffold for any HDAC inhibitor program seeking to replace hydroxamic acid ZBGs with a metabolically stable alternative. As demonstrated by the Banerjee et al. study, the TFPA ZBG resists carbonyl reductase-mediated reduction (half‑life >60 min vs. <15 min for TFMKs), enables HDAC8‑selective inhibition, and supports nanomolar cellular potency (IC50 0.93 μM for lead analogue 84 vs. 1.18 μM for SAHA) [1]. Procurement of the simple amide hydrate as the starting building block allows diversification of the cap and linker elements while preserving the validated ZBG.

Divergent Synthesis of Trifluoromethyl Epoxides and Diazo Compounds

As established by El Kaïm and Ollivier, the hydrated form of trifluoropyruvamide reacts with diazo esters to produce trifluoromethyl epoxides; in situ activation with TFAA diverts the reaction to diazo compounds [1]. This activation‑dependent product divergence means that one procured batch of trifluoropyruvamide hydrate supports two parallel heterocyclic synthesis campaigns, increasing chemical space coverage per procurement dollar. Neither ethyl trifluoropyruvate nor trifluoropyruvic acid offers comparable selectivity control.

Solid Reagent for Automated High-Throughput Experimentation

The crystalline solid form (mp 118–119 °C) of trifluoropyruvamide hydrate [1] is directly compatible with automated solid‑dispensing platforms (e.g., Chemspeed, Freeslate). In contrast, ethyl trifluoropyruvate is a flammable liquid (flash point 31 °C) requiring refrigerated storage and manual liquid handling [2]. For core building block collections supporting high‑throughput experimentation, the solid amide hydrate reduces fire‑safety overhead, eliminates solvent evaporation that changes effective concentration, and improves the accuracy of sub‑milligram dispensing.

Asymmetric Synthesis via Diastereoselective Friedel-Crafts

The chiral isobornylamine derivative of trifluoropyruvamide hydrate undergoes Friedel‑Crafts reactions with electron‑rich aromatics to afford products with good diastereoisomeric excess [1]. This protocol installs both the trifluoromethyl group and a chiral alcohol in a single C–C bond‑forming step—a synthetic shortcut that is not available with ethyl trifluoropyruvate, which lacks a straightforward chiral amide derivatization pathway for substrate‑controlled diastereoselectivity.

Application
Selection Property
Validation Focus
HDAC inhibitor zinc-binding group research
Metabolically stable ZBG scaffold
Microsomal S9 fraction stability profiling
Trifluoromethyl heterocycle library synthesis
Activation-dependent product divergence
Diazo ester reactivity and selectivity mapping
High-throughput experimentation (HTE)
Crystalline solid, ambient storage
Automated solid dispensing reproducibility
Diastereoselective Friedel-Crafts synthesis
Chiral amide derivatization capability
Diastereomeric excess in C–C bond formation

Technical Documentation Hub

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